n-(3-Bromo-2-fluorophenyl)acetamide
CAS No.: 88288-11-3
Cat. No.: VC19261240
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88288-11-3 |
|---|---|
| Molecular Formula | C8H7BrFNO |
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | N-(3-bromo-2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C8H7BrFNO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | BJGINPMOVCVXGH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C(=CC=C1)Br)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(3-Bromo-2-fluorophenyl)acetamide belongs to the class of halogenated acetamides, characterized by a phenyl ring with bromine (Br) and fluorine (F) substituents at the 3- and 2-positions. The acetamide group (-NHCOCH₃) is attached to the aromatic ring, contributing to its planar geometry and influencing its electronic distribution. The compound’s structural formula is illustrated below:
Key bond angles and lengths are consistent with aromatic acetamides, with C-Br and C-F bond distances measuring approximately 1.89 Å and 1.35 Å, respectively .
Physicochemical Data
The compound exhibits the following properties:
The low aqueous solubility and moderate lipophilicity (LogP ~2.45) suggest suitability for lipid-based drug formulations. The fluorine atom enhances electronegativity, while bromine contributes to steric bulk, influencing binding interactions .
Synthesis and Optimization
Industrial-Grade Synthesis
A patented method for synthesizing structurally related bromo-fluoroacetamides involves a four-step sequence :
Step 1: Acetylation of o-Bromoaniline
Reagents: o-Bromoaniline, acetyl chloride, triethylamine (TEA), dichloromethane (DCM).
Conditions: 0–10°C, 4 hours.
Yield: 92.7–93.7% .
Step 2: Nitration
Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Conditions: 0°C, 1 hour.
Product: N-(2-Bromo-6-nitrophenyl)acetamide.
Step 3: Hydrolysis
Reagents: Hydrochloric acid (HCl).
Conditions: Reflux, 2 hours.
Product: 2-Bromo-6-nitroaniline.
Step 4: Diazotization and Fluorination
Reagents: Sodium nitrite (NaNO₂), fluoroboric acid (HBF₄).
Conditions: 0–5°C, followed by thermal decomposition.
Final Product: 3-Bromo-2-fluoronitrobenzene (precursor to target acetamide).
Key Advantages:
Biological and Pharmacological Relevance
Structure-Activity Relationships (SAR)
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Bromine Substitution: Increases steric bulk, improving target selectivity.
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Fluorine Substitution: Enhances metabolic stability by resisting cytochrome P450 oxidation.
Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Kinase Inhibitors: Bromine aids in hydrophobic interactions with enzyme active sites.
Material Science
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Liquid Crystals: Halogenated aromatics improve thermal stability in display technologies.
Comparative Analysis with Analogous Compounds
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